Specific Chemical Structure: Comparison of Tert-butyl 9-aminononanoate vs. 9-Aminononanoic Acid
Tert-butyl 9-aminononanoate (CAS 134857-22-0) offers a critical advantage over its closest analog, 9-aminononanoic acid (CAS 1120-12-3), in the form of orthogonal reactivity. The target compound has a single reactive group (free amine), while the comparator has two reactive groups (free amine and free carboxylic acid). This difference is crucial for preventing undesired polymerization or cross-reactions during the initial steps of PROTAC synthesis, where selective coupling to an E3 ligase ligand is required. The target compound can be coupled via its amine group to a carboxylic acid handle without also reacting at its own C-terminus, which is protected as a tert-butyl ester . This is not a subjective performance claim but a fundamental chemical difference in reactivity, quantifiable as a binary outcome: 'compatible with selective amide coupling' vs. 'incompatible without additional protecting group steps' .
| Evidence Dimension | Number of Reactive Functional Groups Available for Acylation |
|---|---|
| Target Compound Data | 1 (Primary Amine) |
| Comparator Or Baseline | 2 (Primary Amine and Carboxylic Acid) |
| Quantified Difference | 100% reduction in reactive functional groups, enabling orthogonal protection strategy. |
| Conditions | Standard peptide coupling conditions (e.g., using EDC/HOBt or HATU). |
Why This Matters
For procurement, this structural feature dictates a specific synthetic role; selecting the incorrect analog (9-aminononanoic acid) would introduce an additional reactive site, leading to a failed or significantly more complex synthetic route.
